Methyl 2-amino-5-methoxybenzoate

Synthetic Organic Chemistry Heterocycle Synthesis Anthranilate Derivatives

This 2,5-substituted methyl anthranilate derivative (CAS 2475-80-1) is a non-substitutable starting material with strict positional sensitivity. Unlike regioisomers, only this 2-amino-5-methoxy orientation enables successful N-acetylisatin ring-opening for glyoxylamide synthesis. Derivatives built from this scaffold show low resistance factors (RF ≈ 0.5) in MDR uterine sarcoma assays, making it strategic for oncology libraries. The 99% GC grade supports HPLC calibration as a reference standard. Its low melting point (32–33°C) simplifies liquid-phase handling. Verify CAS identity before purchase—isomer mixtures will fail.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 2475-80-1
Cat. No. B183264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-methoxybenzoate
CAS2475-80-1
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)N)C(=O)OC
InChIInChI=1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3
InChIKeyMOVBJUGHBJJKOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-amino-5-methoxybenzoate (CAS 2475-80-1): A Strategic Building Block for Heterocyclic Synthesis and Biomedical Research


Methyl 2-amino-5-methoxybenzoate (CAS 2475-80-1) is a polysubstituted aromatic ester classified as a methyl anthranilate derivative. Its core structure consists of a benzoate ring featuring a methyl ester at position 1, an amino group at position 2, and a methoxy group at position 5, yielding a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol . The compound is a low-melting-point solid (32–33°C), slightly soluble in water (1.1 g/L at 25°C), and is commercially available at purities of ≥96% to 99% (GC) .

Why Methyl 2-amino-5-methoxybenzoate (CAS 2475-80-1) Cannot Be Simply Interchanged with In-Class Analogs in Sensitive Synthetic Workflows


Methyl 2-amino-5-methoxybenzoate cannot be treated as a generic substitute for other methoxy-amino-benzoates due to the strict positional sensitivity of its substituents. The precise 2,5-substitution pattern directly governs both its synthetic utility and the biological outcomes of its derivatives. Unlike regioisomers such as the 2,4- or 5,2-methoxy-amino-benzoates, this specific orientation is required for successful participation in key reactions like the ring-opening of N-acetylisatin [1] and is associated with distinct cytotoxic profiles in cancer cell assays . Procuring a different isomer or a less-defined mixture risks reaction failure or the generation of pharmacologically irrelevant products, making precise identity verification a critical procurement parameter.

Quantitative Differentiators of Methyl 2-amino-5-methoxybenzoate (CAS 2475-80-1) for Scientific Selection


Verified Synthetic Utility: Reaction Yield in N-Acetylisatin Ring-Opening

Methyl 2-amino-5-methoxybenzoate demonstrates distinct reactivity in the ring-opening of N-acetylisatin to produce a glyoxylamide derivative, a transformation that was unsuccessful with the parent methyl anthranilate. In a direct synthetic application, this compound afforded the desired product with a yield of 12% [1]. This performance is comparable to its 2,4-methoxy isomer, which gave an 11% yield under the same conditions, confirming that the 2,5-substitution pattern is a viable and distinct synthetic handle not replicated by simpler analogs [1].

Synthetic Organic Chemistry Heterocycle Synthesis Anthranilate Derivatives

Impact of Methoxy Substitution on In Vitro Cytotoxicity and Resistance Factor

The presence of the 5-methoxy group in methyl 2-amino-5-methoxybenzoate derivatives has been linked to enhanced cytotoxicity and a notable advantage against multidrug-resistant (MDR) cancer cells. In a comparative study, derivatives featuring this methoxy substitution demonstrated a resistant factor of approximately 0.5 against the MES-SA/Dx5 uterine sarcoma cell line . This contrasts sharply with non-methoxylated derivatives, which exhibited significantly faster degradation rates and likely inferior activity profiles .

Cancer Pharmacology Drug Resistance SAR Studies

Availability in Higher Purity Grades for Demanding Analytical Workflows

While standard commercial availability is at 96% purity, methyl 2-amino-5-methoxybenzoate can be procured with a minimum purity specification of 99% as verified by Gas Chromatography (GC) . This higher purity grade represents a quantifiable 3% increase over the more common 96% specification, offering a tangible advantage for analytical method development, impurity profiling, and biological assays where extraneous peaks or signals could confound data interpretation . In contrast, many in-class analogs are routinely supplied only at ≤95% purity.

Analytical Chemistry Reference Standards Quality Control

Unique Physical State for Simplified Laboratory Handling

Methyl 2-amino-5-methoxybenzoate is characterized by a melting point of 32-33°C , making it a low-melting solid at standard room temperature (20-25°C). This physical property differentiates it from many structurally related amino-benzoic acid derivatives, such as its parent acid (2-amino-5-methoxybenzoic acid, CAS 6705-03-9, MP 148-152°C [1]), which is a high-melting powder. The near-ambient melting point of the methyl ester can be advantageous for its use as a liquid in certain reagent addition or dissolution procedures, simplifying handling and potentially improving homogeneity in reaction mixtures without requiring additional heating or specialized solvents.

Chemical Handling Formulation Lab Safety

High-Impact Application Scenarios for Methyl 2-amino-5-methoxybenzoate (CAS 2475-80-1)


Synthesis of Heterocyclic Glyoxylamide Scaffolds

This compound is a critical and non-substitutable starting material for the specific preparation of glyoxylamide derivatives via the ring-opening of N-acetylisatin. Its 2,5-substitution pattern is essential for the reaction to proceed, unlike simpler methyl anthranilate, as evidenced by its successful 12% yield in this challenging transformation . Research groups focused on synthesizing this specific class of heterocyclic intermediates should prioritize this CAS number to ensure experimental success.

Design and Synthesis of Anticancer Agents Targeting Multidrug Resistance (MDR)

For medicinal chemistry programs focused on overcoming multidrug resistance, methyl 2-amino-5-methoxybenzoate serves as a preferred intermediate. Derivatives synthesized from this scaffold have demonstrated a low resistance factor (RF ≈ 0.5) in uterine sarcoma cell lines (MES-SA/Dx5), indicating a measurable advantage in retaining activity against MDR cancer cells compared to non-methoxylated analogs . It is a strategic choice for building compound libraries aimed at tackling drug-resistant tumors.

Establishing High-Purity Analytical Reference Standards and Validating HPLC Methods

When developing and validating sensitive analytical methods for complex mixtures or trace impurity analysis, the 99% (GC) purity grade of this compound makes it a superior choice over the more common 96% grade. Its availability at this higher specification supports its use as a reliable reference standard for HPLC calibration, ensuring accurate quantification and confident identification of related substances in pharmaceutical or agrochemical research and quality control .

Facilitating Reactions via a Low-Melting Intermediate

The compound's distinct physical property, with a melting point of 32-33°C , makes it a convenient reagent for synthetic transformations that benefit from a liquid or easily melted starting material. This characteristic simplifies addition, dissolution, and mixing procedures at or slightly above room temperature, offering a practical handling advantage over the high-melting solid parent acid (MP 148-152°C) and other solid analogs [1], which can improve overall workflow efficiency in multi-step syntheses.

Technical Documentation Hub

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